molecular formula C22H22O6 B4890296 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate

Cat. No. B4890296
M. Wt: 382.4 g/mol
InChI Key: TYKOGFDHPYUZLN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for centuries. The purpose of

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, neurodegeneration, and inflammation. 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer cell growth. 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been found to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation, and the protection of neuronal cells against damage. 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and promoting DNA damage.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has several advantages for lab experiments, including its high yield and purity, its potent anti-cancer and neuroprotective activity, and its ability to inhibit various enzymes and signaling pathways. However, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the development of more potent and selective analogs. Additionally, further research is needed to elucidate the mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate and to identify its potential side effects and toxicity. Overall, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has shown significant potential as a therapeutic agent in various scientific research applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate involves the reaction of 3-(4-methoxyphenoxy)-4-hydroxycoumarin with 3,3-dimethylbutanoic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is typically high, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has shown promising results in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory therapy. 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)12-20(23)28-16-9-10-17-18(11-16)26-13-19(21(17)24)27-15-7-5-14(25-4)6-8-15/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOGFDHPYUZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate

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